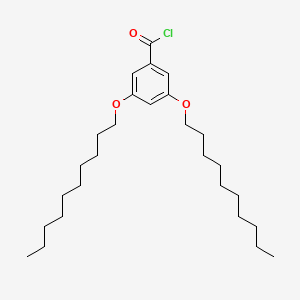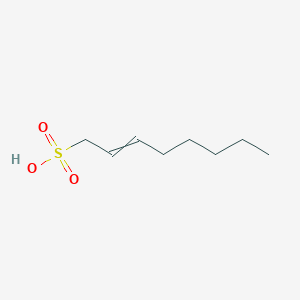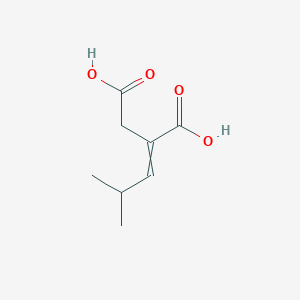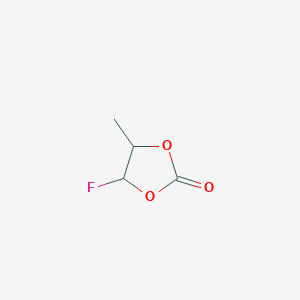![molecular formula C10H25N3 B14302103 N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine CAS No. 124001-78-1](/img/structure/B14302103.png)
N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine is a chemical compound with the molecular formula C10H24N3. It is a tertiary amine with a structure that includes both ethyl and dimethylamino groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine typically involves the reaction of ethylenediamine with dimethylamine and ethylating agents. One common method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate the amine groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. The compound can also form complexes with metal ions, which can influence its reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): Similar in structure but lacks the ethyl group.
N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Another related compound with similar properties.
PMDTA (N,N,N’,N’-Pentamethyldiethylenetriamine): A tridentate ligand with similar applications in coordination chemistry.
Uniqueness
N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine is unique due to its specific combination of ethyl and dimethylamino groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
Propiedades
Número CAS |
124001-78-1 |
|---|---|
Fórmula molecular |
C10H25N3 |
Peso molecular |
187.33 g/mol |
Nombre IUPAC |
N'-[2-(dimethylamino)ethyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H25N3/c1-6-13(9-7-11(2)3)10-8-12(4)5/h6-10H2,1-5H3 |
Clave InChI |
QFPRKDFSXVSCIL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN(C)C)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)

![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
